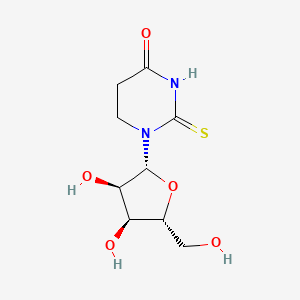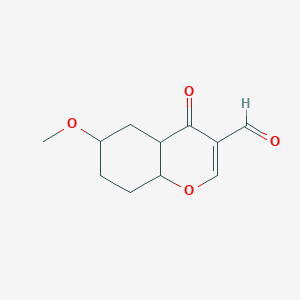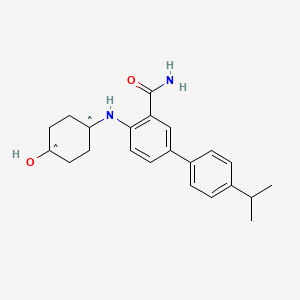
CID 156588658
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This protein is upregulated in many stress conditions that disturb endoplasmic reticulum homeostasis . It plays a crucial role in regulating biological functions, including chaperoning cellular proteins in the endoplasmic reticulum lumen, maintaining calcium homeostasis, and modulating immune system function .
Preparation Methods
The preparation of glucose-regulated protein 94 involves recombinant DNA technology. The gene encoding glucose-regulated protein 94 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast . The host cells are cultured under conditions that induce the expression of glucose-regulated protein 94, and the protein is subsequently purified using affinity chromatography techniques .
Chemical Reactions Analysis
Glucose-regulated protein 94 undergoes various chemical reactions, including phosphorylation and glycosylation . Phosphorylation occurs on serine, threonine, and tyrosine residues, which can affect the protein’s subcellular localization and function . Glycosylation, on the other hand, involves the addition of carbohydrate moieties to specific asparagine residues, which can influence the protein’s stability and interactions with other molecules .
Scientific Research Applications
Glucose-regulated protein 94 has numerous scientific research applications, particularly in the fields of cancer biology and immunology . It is involved in the folding and assembly of several secreted and membrane client proteins, making it a critical player in maintaining cellular homeostasis . In cancer research, glucose-regulated protein 94 is studied for its role in promoting tumor cell survival and modulating the immune response . It is also a potential therapeutic target for monoclonal antibody cancer therapy .
Mechanism of Action
The mechanism of action of glucose-regulated protein 94 involves its function as a molecular chaperone . It physically interacts with and directs the folding and assembly of client proteins in the endoplasmic reticulum lumen . Additionally, glucose-regulated protein 94 plays a role in maintaining calcium homeostasis and modulating immune system function . It interacts with various molecular targets, including toll-like receptors, integrins, and insulin-like growth factor receptors .
Comparison with Similar Compounds
Glucose-regulated protein 94 is similar to other members of the heat shock protein 90 family, such as heat shock protein 90 alpha and heat shock protein 90 beta . glucose-regulated protein 94 is unique in its ability to function as a molecular chaperone in the endoplasmic reticulum and its involvement in maintaining calcium homeostasis . Additionally, glucose-regulated protein 94 has distinct roles in modulating the immune response and promoting tumor cell survival .
Properties
Molecular Formula |
C22H26N2O2 |
|---|---|
Molecular Weight |
350.5 g/mol |
InChI |
InChI=1S/C22H26N2O2/c1-14(2)15-3-5-16(6-4-15)17-7-12-21(20(13-17)22(23)26)24-18-8-10-19(25)11-9-18/h3-7,12-14,24-25H,8-11H2,1-2H3,(H2,23,26) |
InChI Key |
VYRIIPJFNXCIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N[C]3CC[C](CC3)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


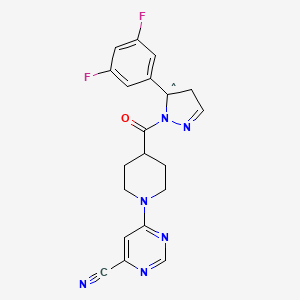
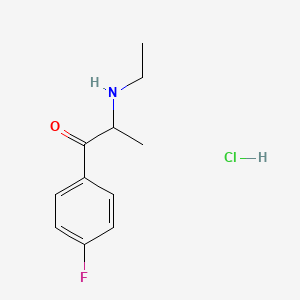
![[2-(Azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)](/img/structure/B15133828.png)
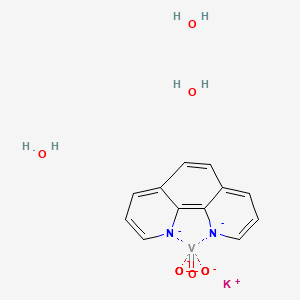
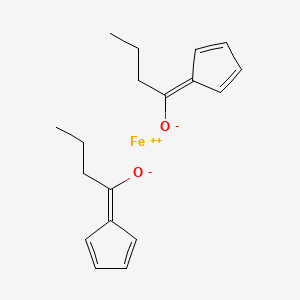

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
![(4S)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(3S,6R,11R,14S,17S,23S)-11-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-14-(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3-methyl-2,5,13,16,19,22-hexaoxo-8,9-dithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosan-6-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B15133881.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B15133885.png)
![Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-](/img/structure/B15133891.png)
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)

